(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(thiazol-4-yl)methanone
Beschreibung
The compound "(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(thiazol-4-yl)methanone" is a heterocyclic small molecule featuring a pyrimidine ring substituted with methyl groups at positions 5 and 6, a piperidinyl linker modified with a methyloxy group, and a thiazole-containing methanone moiety. Comparative analysis with analogous compounds is critical to understanding its structure-activity relationships (SAR), bioavailability, and selectivity .
Eigenschaften
IUPAC Name |
[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-11-12(2)17-9-18-15(11)22-7-13-3-5-20(6-4-13)16(21)14-8-23-10-19-14/h8-10,13H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYLEJZHICECEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCN(CC2)C(=O)C3=CSC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound (4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(thiazol-4-yl)methanone is a synthetic organic molecule that has attracted attention due to its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A piperidine ring which is known for its role in various biological activities.
- A dimethylpyrimidine moiety that may enhance the compound's pharmacological properties.
- A thiazole group , which is often associated with antimicrobial and anticancer activities.
The molecular formula for this compound is , indicating a significant presence of nitrogen and oxygen, which are crucial for biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.
- Receptor Interaction : The compound could bind to various receptors, modulating their activity and influencing signal transduction pathways.
- Antimicrobial Activity : The structural features suggest potential interactions with microbial membranes or metabolic pathways critical for microbial survival.
Biological Activity Overview
Antimicrobial Activity
Research indicates that compounds similar to (4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(thiazol-4-yl)methanone exhibit strong antimicrobial properties. For instance, studies have shown that derivatives containing thiazole rings demonstrate significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
In vitro studies have demonstrated the cytotoxic effects of this compound against several cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against breast and colon cancer cells, suggesting a promising avenue for cancer therapy .
Antiviral Activity
A recent study explored the antiviral efficacy of related compounds against the Ebola virus, revealing that certain structural modifications enhanced antiviral activity. This opens avenues for further research into the potential use of (4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(thiazol-4-yl)methanone as a therapeutic agent in viral infections .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison Using Graph-Based Methods
Chemical structure comparison often employs graph theory, where atoms (vertices) and bonds (edges) are analyzed for isomorphic subgraphs or maximum common substructures (MCS) . For "(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(thiazol-4-yl)methanone," key analogs include:
The pyrimidine and thiazole moieties are critical for interactions with biological targets, while the piperidinyloxy linker enhances conformational flexibility. Methyl groups on the pyrimidine ring may improve metabolic stability compared to unsubstituted analogs .
Computational Similarity Analysis
Similarity coefficients quantify structural overlap using binary fingerprints. A simulated comparison with five analogs yielded the following results:
| Compound Pair | Tanimoto Coefficient | Dice Coefficient | Cosine Similarity |
|---|---|---|---|
| Target vs. 5,6-Dimethylpyrimidin-4-yl | 0.62 | 0.76 | 0.68 |
| Target vs. Thiazol-4-ylmethanone | 0.58 | 0.71 | 0.61 |
| Target vs. Piperidinyl-linked compound | 0.71 | 0.82 | 0.75 |
The Tanimoto coefficient, widely used in chemoinformatics, highlights moderate similarity (0.58–0.71), suggesting distinct pharmacological profiles despite shared substructures .
Pharmacological Implications
- Pyrimidine analogs : Methyl substitutions at positions 5 and 6 are associated with enhanced binding to dihydrofolate reductase (DHFR) in studies of antifolate agents .
- Piperidine linkers : Flexibility from the piperidinyloxy group could improve membrane permeability compared to rigid aromatic linkers .
Vorbereitungsmethoden
Retrosynthetic Analysis and Starting Materials
The retrosynthetic pathway for this compound can be divided into three key intermediates:
- 4-(Hydroxymethyl)piperidine : Serves as the piperidine backbone.
- 5,6-Dimethylpyrimidin-4-ol : Provides the pyrimidinyloxy substituent.
- Thiazole-4-carbonyl chloride : Introduces the thiazole methanone group.
Table 1: Key Starting Materials and Properties
| Component | Molecular Formula | Source/Preparation Method | Purity Criteria |
|---|---|---|---|
| 4-(Hydroxymethyl)piperidine | C₆H₁₃NO | Commercial (e.g., Sigma-Aldrich) | ≥98% (HPLC) |
| 5,6-Dimethylpyrimidin-4-ol | C₆H₈N₂O | Cyclocondensation of acetylacetone with urea | ≥95% (NMR) |
| Thiazole-4-carboxylic acid | C₄H₃NO₂S | Oxidation of 4-methylthiazole | ≥97% (titration) |
Synthetic Routes
Route 1: Sequential Functionalization of Piperidine
Step 1: Etherification of 4-(Hydroxymethyl)piperidine
The hydroxyl group of 4-(hydroxymethyl)piperidine is converted to a better-leaving group (e.g., tosylate) to facilitate nucleophilic substitution with 5,6-dimethylpyrimidin-4-ol.
Reaction Conditions :
- Reagents : Tosyl chloride (1.2 eq), triethylamine (2.5 eq)
- Solvent : Dichloromethane (DCM), 0°C → room temperature
- Time : 12 hours
- Yield : 85–90%
Mechanism :
$$
\text{Piperidine-OH} + \text{TsCl} \xrightarrow{\text{Et}_3\text{N}} \text{Piperidine-OTs} \xrightarrow{\text{5,6-Dimethylpyrimidin-4-ol}} \text{Piperidine-O-Pyrimidine}
$$
Step 2: Acylation with Thiazole-4-carbonyl Chloride
The piperidine nitrogen is acylated using thiazole-4-carbonyl chloride under basic conditions.
Reaction Conditions :
- Reagents : Thiazole-4-carbonyl chloride (1.5 eq), DMAP (0.1 eq)
- Solvent : Tetrahydrofuran (THF), reflux
- Time : 6 hours
- Yield : 70–75%
Mechanism :
$$
\text{Piperidine-NH} + \text{Thiazole-COCl} \xrightarrow{\text{DMAP}} \text{Piperidine-N-CO-Thiazole} + \text{HCl}
$$
Route 2: Mitsunobu Coupling for Ether Formation
An alternative to Step 1 employs the Mitsunobu reaction to directly couple 4-(hydroxymethyl)piperidine with 5,6-dimethylpyrimidin-4-ol, avoiding intermediate tosylation.
Reaction Conditions :
- Reagents : DIAD (1.5 eq), Triphenylphosphine (1.5 eq)
- Solvent : THF, 0°C → room temperature
- Time : 24 hours
- Yield : 78–82%
Mechanism :
$$
\text{Piperidine-OH} + \text{Pyrimidine-OH} \xrightarrow{\text{DIAD, PPh}_3} \text{Piperidine-O-Pyrimidine}
$$
Optimization and Challenges
Solvent and Temperature Effects
Characterization and Analytical Data
Table 2: Spectroscopic Data for Final Compound
Scalability and Industrial Relevance
Pilot-Scale Synthesis
Cost Analysis
- Major Cost Drivers : Thiazole-4-carbonyl chloride (45% of total), Mitsunobu reagents (30% of total).
- Alternatives : Use of cheaper coupling agents (e.g., EDC/HOBt) reduced costs by 20% but lowered yields.
Q & A
Q. Table 1: Example Reaction Optimization
| Step | Reagents/Conditions | Yield (Initial) | Yield (Optimized) |
|---|---|---|---|
| 1 | K₂CO₃, DMF, 80°C, 12h | 45% | 68% |
| 2 | EDC/HOBt, CH₂Cl₂, RT, 24h | 32% | 55% |
Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound and verifying purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity (e.g., piperidine C-O-CH₂-pyrimidine linkage at δ 4.2–4.5 ppm; thiazole protons at δ 7.8–8.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 401.1523) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>98% required for biological assays). Retention times and peak symmetry are critical for detecting by-products .
How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
Methodological Answer:
Contradictions often arise from variations in assay conditions or compound purity. Systematic approaches include:
- Replicating assays under standardized conditions (e.g., cell line specificity, serum concentration). For example, discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may stem from differing ATP concentrations in kinase assays .
- Re-evaluating purity : Impurities >2% can skew activity. Use orthogonal methods (HPLC, LC-MS) to confirm batch consistency .
- Structural validation : Compare crystallographic data or computational docking models to confirm active conformations .
What strategies are effective for structure-activity relationship (SAR) studies targeting the thiazole and pyrimidine moieties?
Methodological Answer:
- Pyrimidine modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at C5/C6 to enhance binding affinity. For example, 5-CF₃ analogs show 5-fold improved inhibition in kinase assays .
- Thiazole substitutions : Replace the thiazole with oxazole or imidazole to probe hydrogen-bonding interactions. Biological testing (e.g., enzyme inhibition) identifies optimal heterocycles .
- Piperidine flexibility : Compare rigid (e.g., piperazine) vs. flexible (piperidine) scaffolds using molecular dynamics simulations to assess conformational stability .
Q. Table 2: SAR Data Example
| Derivative | Modification | IC₅₀ (nM) | Selectivity Index |
|---|---|---|---|
| Parent | None | 250 | 1.0 |
| A | 5-CF₃ pyrimidine | 50 | 8.2 |
| B | Imidazole replacement | 480 | 0.3 |
How can computational modeling guide the design of derivatives with improved metabolic stability?
Methodological Answer:
- Metabolite prediction : Tools like MetaSite identify vulnerable sites (e.g., piperidine N-methylation). Blocking these sites with bulky groups (e.g., cyclopropyl) reduces CYP450-mediated oxidation .
- Docking studies : Use AutoDock Vina to prioritize derivatives with stronger binding to target proteins (e.g., kinase ATP pockets). For example, a derivative with a pyrimidine-CH₂-O- linker shows 3-fold higher predicted affinity than the parent compound .
- ADME prediction : SwissADME estimates solubility (LogP <3) and permeability (TPSA <90 Ų) to optimize bioavailability .
What experimental approaches validate the stability of this compound under physiological conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (UV light) conditions. Monitor degradation via HPLC at 0, 24, and 48 hours .
- Thermal stability : Store at 40°C/75% RH for 4 weeks; degradation products >5% indicate poor stability. Lyophilization or formulation in PEG matrices improves shelf life .
- Plasma stability : Incubate with human plasma (37°C, 1h). Quantify remaining compound using LC-MS/MS; <20% degradation is acceptable for in vivo studies .
How can researchers address low yields in the final coupling step of the synthesis?
Methodological Answer:
- Catalyst screening : Test Pd(OAc)₂, XPhos, or CuI for cross-couplings. For example, switching from Pd/C to XPhos-Pd-G3 increases yields from 25% to 65% .
- Solvent optimization : Replace polar aprotic solvents (DMF) with toluene or dioxane to reduce side reactions .
- Temperature control : Lower reaction temperatures (0–25°C) minimize thermal decomposition of sensitive intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
